Allidochlor

Descripción

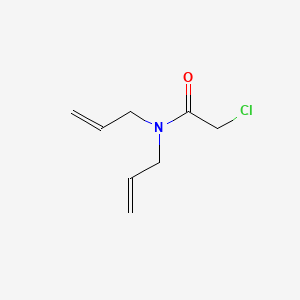

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBGGTQNNUOQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Record name | RANDOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041591 | |

| Record name | Allidochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Randox is an amber liquid. (NTP, 1992), Amber liquid or solid; mp = 145 deg C; [HSDB] Clear colorless liquid; [MSDSonline] | |

| Record name | RANDOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Randox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °F at 0.3 mmHg (NTP, 1992), 92 °C @ 2 mm Hg | |

| Record name | RANDOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RANDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

186 °C OC; 15 °C CC | |

| Record name | RANDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slighty soluble (NTP, 1992), Soluble in alcohol, hexane and xylene, Soluble in ethanol, FAIRLY SOL IN PETROLEUM ETHER, TRICHLOROMETHANE, GREATER THAN 1.97% IN CARBON DISULFIDE @ 25 °C; GREATER THAN 50% IN CHLOROBENZENE, CHLOROFORM, CYCLOHEXANONE @ -50 °C; 50% IN ISOPROPYL ALCOHOL @ -18 °C; GREATER THAN 20% IN KEROSENE OR DIESEL OIL @ 49 °C, In water, 1.97X10+4 mg/l @ 25 °C | |

| Record name | RANDOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RANDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.088 @ 25 °C/15.6 °C | |

| Record name | RANDOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RANDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0094 [mmHg], 9.40X10-3 mm Hg @ 20 °C | |

| Record name | Randox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RANDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY AMBER LIQUID OR GRANULES, Liquid | |

CAS No. |

93-71-0 | |

| Record name | RANDOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allidochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allidochlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allidochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allidochlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLIDOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0WF154QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RANDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °C, DECOMP TEMP: 125 °C | |

| Record name | RANDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Transformation Studies

Research into Allidochlor Synthetic Pathways

The synthesis of this compound typically involves the formation of an amide bond between diallylamine (B93489) and chloroacetyl chloride. This reaction is a standard method for producing N,N-disubstituted chloroacetamides. The process generally involves dissolving diallylamine in an inert solvent, such as dichloromethane. Subsequently, chloroacetyl chloride is added dropwise to the solution. This addition is carefully controlled, often at low temperatures (e.g., 0-5°C), to manage the exothermic nature of the reaction. Following the addition, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the amide formation. The crude product is then purified using standard techniques like distillation or recrystallization to yield pure this compound. Industrial-scale synthesis would involve optimizing these steps for yield and efficiency.

Table 1: this compound Synthesis Pathway

| Step | Description | Reagents/Conditions | Outcome |

| 1 | Preparation of Reactants | Diallylamine dissolved in an inert solvent (e.g., dichloromethane) | Diallylamine solution prepared |

| 2 | Amide Formation | Dropwise addition of Chloroacetyl chloride at 0-5°C | Controlled exothermic reaction, formation of crude this compound |

| 3 | Reaction Completion | Stirring at room temperature for several hours | Complete conversion to this compound |

| 4 | Purification | Distillation or recrystallization | Pure this compound obtained |

Investigations of this compound's Chemical Reactivity in Environmental and Biological Systems

This compound's chemical reactivity is central to its function as a herbicide and its persistence or degradation in the environment. Key transformation pathways include hydrolysis and oxidation, alongside its susceptibility to nucleophilic substitution reactions.

This compound can undergo hydrolysis, particularly under acidic or basic conditions. This process typically involves the cleavage of the amide bond. Research indicates that in acidic or basic environments, this compound hydrolyzes to yield chloroacetic acid and diallylamine smolecule.com. This amide hydrolysis is a common reaction pathway for chloroacetamide herbicides, often proceeding via nucleophilic attack by water or hydroxide (B78521) ions at the carbonyl carbon. For related chloroacetamides, base-mediated hydrolysis commonly follows a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide ion substitutes the chloride atom, or through amide cleavage nih.govacs.org. While specific quantitative data on this compound's hydrolysis rates (e.g., DT₅₀ values at neutral pH) are not extensively documented in the reviewed literature herts.ac.uk, the fundamental amide hydrolysis pathway leading to chloroacetic acid and diallylamine is established.

Table 2: Hydrolytic Transformation Products of this compound

| Reaction Conditions | Primary Products | Mechanism |

| Acidic or Basic Conditions | Chloroacetic acid, Diallylamine | Amide Hydrolysis |

This compound exhibits reactivity towards oxidizing agents, with incompatibility noted with strong oxidizing agents hpc-standards.comlookchem.com. While the compound can be oxidized to form various oxides, the specific conditions and detailed pathways for these oxidative processes are less extensively documented in the available research smolecule.com. Thermal decomposition can occur upon heating, potentially releasing toxic gases, but this differs from oxidative degradation under ambient environmental conditions.

A significant aspect of this compound's chemical reactivity is the susceptibility of its chlorine atom to nucleophilic substitution. The chlorine atom, being bonded to an sp³ hybridized carbon adjacent to an electron-withdrawing carbonyl group, can act as a leaving group. This makes the molecule prone to reactions where a nucleophile replaces the chlorine atom. For chloroacetamides, such reactions often proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to the displacement of the chloride ion smolecule.comnih.govacs.orgebsco.com. These substitution reactions are crucial for understanding how this compound might transform in environmental matrices, potentially leading to the formation of new compounds with altered properties.

Table 3: General Nucleophilic Substitution (SN2) Mechanism in Chloroacetamides

| Step | Description | Key Feature |

| 1 | Nucleophilic Attack | A nucleophile (e.g., OH⁻) attacks the carbon atom bonded to the chlorine atom. |

| 2 | Transition State Formation | A transient state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the departing chlorine atom. |

| 3 | Leaving Group Departure | The chlorine atom departs as a chloride ion (Cl⁻), and the nucleophile becomes fully bonded to the carbon. |

| Example Reaction | Reaction with Hydroxide Ion | Cl-CH₂-CO-N(Allyl)₂ + OH⁻ → HO-CH₂-CO-N(Allyl)₂ + Cl⁻ |

Compound List:

this compound (CDAA)

Diallylamine

Chloroacetyl chloride

Chloroacetic acid

Mechanistic Elucidations of Allidochlor S Biological Action

Cellular and Subcellular Modulations

Allidochlor's primary mode of action involves the disruption of critical cellular processes, particularly those related to cell division and the synthesis of essential biomolecules.

Disruption of Mitotic Spindle and Cell Division Processes in Plant Meristems

This compound is known to inhibit cell division in plant meristems, which are regions of active cell growth, typically found at the tips of shoots and roots smolecule.comumn.edu. The compound specifically targets the mitotic spindle, a crucial structure composed of microtubules responsible for segregating chromosomes during mitosis smolecule.comlsuagcenter.comnsf.gov. By disrupting the formation or function of the mitotic spindle, this compound leads to abnormal cell division, preventing proper chromosome segregation smolecule.comlsuagcenter.com. This disruption halts plant growth and can ultimately result in plant death. Studies suggest that herbicides with this mode of action interfere with microtubule assembly or function, causing chromosomes to clump in the center of the cell, thereby ceasing mitosis lsuagcenter.com.

Enzymatic Activity Investigations

This compound's herbicidal activity is also associated with its impact on several key enzymes involved in plant metabolism and growth.

Research on α-Amylase Inhibition

Studies have identified this compound as an inhibitor of α-amylase smolecule.comwikipedia.orgjmp.irphypha.irjournalcsij.com. α-Amylase is an enzyme critical for the breakdown of starch into simpler sugars, a process essential for energy metabolism and nutrient transport in plants. By inhibiting α-amylase, this compound may disrupt carbohydrate metabolism and energy availability within the plant, contributing to its herbicidal effects. While α-amylase inhibitors are also studied for their role in managing diabetes in humans due to their effect on glucose metabolism, their role in plant physiology is linked to energy mobilization from stored carbohydrates wikipedia.orgjmp.irphypha.ir.

Studies on Cell Respiration Inhibition

This compound has been reported to inhibit cell respiration nih.govherts.ac.uk. Cellular respiration is the fundamental process by which organisms convert biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP), the cell's energy currency tutorchase.comopenstax.org. Inhibition of this vital process would severely impair cellular function and energy production, leading to plant death. While the specific targets within the respiration pathway are not detailed for this compound, general cellular respiration inhibitors can affect glycolysis, the Krebs cycle, or the electron transport chain tutorchase.comopenstax.org.

Research on Very Long-Chain Fatty Acid Synthesis Inhibition

This compound is classified as an inhibitor of very long-chain fatty acid (VLCFA) synthesis herts.ac.ukhracglobal.comucanr.eduweedscience.orgcambridge.org. VLCFAs are essential components of plant cell membranes, waxes, and cuticles, playing critical roles in plant growth, development, and protection ucanr.educambridge.org. Inhibition of VLCFA synthesis disrupts the formation of these vital structures, leading to abnormal cell development and growth. This mechanism is common among chloroacetamide herbicides, which typically affect shoot development and prevent weed emergence by interfering with lipid biosynthesis ucanr.educambridge.org.

Compound List

Environmental Fate and Degradation Research of Allidochlor

Biotic Transformation Pathways

Formation of Allidochlor as a Metabolite of Dichloroacetamide Herbicide Safeners

This compound can also be formed as a metabolite from the environmental transformation of certain dichloroacetamide herbicide safeners. Specifically, abiotic reductive dechlorination of safeners such as dichlormid (B166021) can yield this compound (CDAA) nih.govnih.govacs.orgacs.orgnsf.gov. This transformation occurs under environmentally relevant conditions, particularly in anaerobic environments, and can lead to the formation of products with increased biological activity and potentially greater risks to the environment nih.govnih.govacs.org. The process involves the removal of chlorine atoms from the parent safener molecule, resulting in the formation of the herbicide this compound acs.orgnsf.gov.

Environmental Mobility and Persistence Research

Understanding how this compound moves within and persists in the environment is critical for assessing its potential impact.

Leaching Potential and Groundwater Contamination Studies

This compound exhibits properties that contribute to its mobility in soil and its potential to leach into groundwater. It is characterized by high water solubility (197,000 ppm) and a low adsorption coefficient (Koc) of 20.0 L/kg pesticideinfo.org. A low Koc value signifies weak binding to soil particles, allowing the compound to be more readily transported by water through the soil profile pesticideinfo.orgpesticidestewardship.org. Consequently, this compound is described as mobile in soil and not persistent herts.ac.uk. Its high water solubility further enhances its potential to be carried by infiltrating water, increasing the risk of groundwater contamination, particularly in soils with high permeability or where the water table is shallow pesticidestewardship.orgepa.govembrapa.br.

Soil Adsorption and Dissipation Kinetics

The dissipation of this compound in soil is primarily governed by its inherent stability and environmental conditions. Research indicates an aerobic soil half-life of approximately 10 days for this compound pesticideinfo.org. This relatively short half-life classifies it as not persistent in the soil environment herts.ac.uk. The low adsorption coefficient (Koc = 20.0) further supports its classification as mobile, as it does not bind strongly to soil particles, allowing for potential movement with soil moisture pesticideinfo.orgherts.ac.uk.

Table 1: Environmental Fate Parameters of this compound

| Parameter | Value | Unit | Source |

| Aerobic Soil Half-life | 10 | days | pesticideinfo.org |

| Adsorption Coefficient (Koc) | 20.0 | L/kg | pesticideinfo.org |

| Water Solubility | 197,000 | ppm | pesticideinfo.org |

| Soil Persistence | Not persistent | - | herts.ac.uk |

| Soil Mobility | Mobile | - | herts.ac.uk |

Ecotoxicological Research in Non-Target Organisms

The impact of this compound on non-target organisms, particularly those in aquatic environments, has been a subject of study.

Aquatic Organism Responses to this compound Exposure

This compound is classified as "Toxic to aquatic life with long lasting effects" (Aquatic Chronic 2) hpc-standards.com. Furthermore, it is described as moderately toxic to fish herts.ac.uk. While specific median lethal concentration (LC50) or median effective concentration (EC50) values for this compound across various aquatic species are not detailed in the provided search results, its classification indicates a significant potential for adverse effects on aquatic ecosystems. Aquatic toxicity assessments typically consider organisms from different trophic levels, including algae (primary producers), invertebrates (e.g., Daphnia), and fish (secondary consumers), as algae and invertebrates are often more sensitive to chemical exposure than fish epa.govpjoes.comnih.gov. The high water solubility of this compound suggests it can readily enter aquatic environments, posing a risk to resident organisms pesticideinfo.org.

Impacts on Soil Microbial Communities and Dehydrogenase Activity

Dehydrogenase Activity

Studies have demonstrated that this compound can exert a suppressive effect on soil dehydrogenase activity. One investigation reported that this compound, when applied to soil at a concentration of 10 mg/kg, led to a reduction in dehydrogenase activity over a period of three weeks soilwealth.com.au. This finding suggests that the herbicide can interfere with the vital enzymatic processes carried out by soil microorganisms. While other herbicides have also been shown to significantly decrease dehydrogenase activity compared to control soil samples researchgate.net, the specific impact of this compound highlights its potential to alter soil biochemical functions. The degradation of herbicides in soil can eventually lead to the normalization of microbial activities, but the initial presence of the compound can cause transient or more prolonged disruptions ijcmas.com.

Table 1: Impact of this compound on Soil Dehydrogenase Activity

| Compound | Application Rate (mg/kg) | Observed Effect on Dehydrogenase Activity | Duration of Observation |

| This compound | 10 | Reduced | 3 weeks |

Soil Microbial Communities

Beyond its direct impact on dehydrogenase activity, this compound, as a chloroacetanilide herbicide, is part of a chemical class that has shown potential to disrupt other processes critical for soil health soilwealth.com.au. While specific studies detailing this compound's broad effects on diverse soil microbial community structures (e.g., bacterial or fungal populations) are limited in the provided literature, related chloroacetanilides like alachlor (B1666766) have been observed to affect microbial populations nih.gov. For instance, alachlor has been shown to increase total bacterial and fungal numbers at certain concentrations, while also decreasing nitrogenase activity nih.gov. Furthermore, evidence suggests that chloroacetanilides, in general, can reduce the populations of cellulolytic microorganisms, which are crucial for the decomposition of organic matter and nutrient cycling soilwealth.com.au. These findings imply that this compound may also contribute to broader shifts in soil microbial community composition and function, although further targeted research specifically on this compound's comprehensive effects on various microbial guilds is warranted.

Advanced Analytical Methodologies for Allidochlor Research

Development and Validation of Spectrophotometric Techniques for Detection

While modern trace analysis predominantly relies on hyphenated chromatographic techniques, classical chemical methods, including those with spectrophotometric detection, have historically played a role in Allidochlor analysis. Early methods for product analysis involved chemical reduction to inorganic chloride, followed by analysis of the resulting amine. This process included hydrolysis to an amine, which was then distilled and reacted with a cupric ion in the presence of carbon disulfide. A more direct spectrophotometric approach has also been described, involving a colorimetric reaction for general sample analysis, with spectrophotometry performed at 435 nm. smolecule.comnih.gov

Despite the historical significance of these methods, their sensitivity and selectivity are often insufficient for the low-level detection required in environmental monitoring or residue analysis. The complexity of sample matrices and the potential for interference necessitate the adoption of more advanced instrumental techniques.

Chromatographic Methodologies for Quantification and Identification

Chromatographic techniques, coupled with sensitive detectors, are the cornerstone of modern this compound analysis, offering superior separation, identification, and quantification capabilities.

Gas-Liquid Chromatography (GLC) Applications

Gas-Liquid Chromatography coupled with Mass Spectrometry (GC-MS) and, more specifically, tandem Mass Spectrometry (GC-MS/MS), has proven effective for the analysis of this compound. GC-MS/MS provides high sensitivity and selectivity, enabling the detection of pesticides at trace levels. Research has demonstrated the application of GC-MS/MS using specific stationary phases, such as Rxi-5ms columns, for the simultaneous analysis of numerous pesticides, including this compound. caro.ca

Resistance Mechanisms and Management Strategies in Relation to Allidochlor

Theoretical Frameworks of Herbicide Resistance Relevant to Allidochlor's Mode of Action

Herbicide resistance in weeds is broadly categorized into two primary types: target-site resistance (TSR) and non-target-site resistance (NTSR). cambridge.orgnih.gov TSR involves genetic modifications at the herbicide's specific site of action, whereas NTSR encompasses a range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. nih.govfrontiersin.org

Target-site resistance occurs when a mutation in the gene encoding the target enzyme reduces the binding affinity of the herbicide, rendering it less effective. For Group 15 herbicides like this compound, the proposed site of action is the VLCFA elongase enzyme complex. researchgate.netillinois.edu This complex involves several enzymes, making the specific target site complex and not fully elucidated. hracglobal.com

Theoretically, a mutation in a key VLCFA elongase gene could confer resistance. However, resistance to VLCFA inhibitors due to target-site mutations is considered extremely rare. mdpi.com It is hypothesized that many mutations in these essential enzymes may be lethal to the plant, thus preventing the proliferation of resistant biotypes through this mechanism. mdpi.com Consequently, there is a lack of specific research identifying target-site mutations that confer resistance to this compound or other chloroacetamide herbicides. The complexity of the multi-enzyme target system further complicates the potential for a single mutation to confer high-level resistance. hracglobal.com

Non-target-site resistance is the most prevalent and concerning form of resistance to VLCFA-inhibiting herbicides. cambridge.orgmdpi.com NTSR mechanisms are generally more complex than TSR and can confer unpredictable cross-resistance to herbicides with entirely different modes of action. nih.govfrontiersin.org These mechanisms include enhanced metabolic detoxification and reduced herbicide uptake or translocation.

Enhanced metabolic detoxification is the primary NTSR mechanism documented in weeds resistant to Group 15 herbicides. cambridge.orgmdpi.com In this form of resistance, the weed plant can rapidly metabolize the herbicide into non-toxic forms before it can reach the target site. This process is typically facilitated by the increased activity of broad-spectrum enzyme families.

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial in Phase I of herbicide metabolism, often initiating detoxification by oxidizing the herbicide molecule. Enhanced P450 activity has been implicated in resistance to various herbicides, and while less documented for chloroacetamides than GSTs, they are a key component of metabolic resistance. frontiersin.org For example, cross-resistance to pyroxasulfone (a Group 15 herbicide) in a triallate-resistant wild oat population was suggested to be due to enhanced metabolism by P450s. cambridge.org

Glutathione S-Transferases (GSTs): GSTs are central to Phase II metabolism, where they conjugate glutathione to the herbicide molecule (or its metabolite), making it more water-soluble and non-phytotoxic. This is a well-documented mechanism for resistance to chloroacetamide herbicides. cambridge.orgmdpi.com For instance, resistance to S-metolachlor in waterhemp (Amaranthus tuberculatus) and resistance to flufenacet in black-grass (Alopecurus myosuroides) have been linked to enhanced GST-mediated conjugation. frontiersin.orgmdpi.com

Hydrolases: This class of enzymes can also be involved in herbicide detoxification by cleaving chemical bonds, such as esters or amides, through the addition of water. Their specific role in this compound resistance is not well-studied but represents a potential metabolic pathway.

| Enzyme Family | Metabolic Phase | Function | Relevance to Group 15 Herbicides |

|---|---|---|---|

| Cytochrome P450s (P450s) | Phase I | Oxidize herbicides, preparing them for further detoxification. | Implicated in cross-resistance to some VLCFA inhibitors. cambridge.org |

| Glutathione S-Transferases (GSTs) | Phase II | Conjugate glutathione to herbicides, neutralizing their phytotoxicity. | A primary mechanism of resistance to chloroacetamides like S-metolachlor and flufenacet. mdpi.com |

| Hydrolases | Phase I/II | Cleave herbicide molecules via hydrolysis. | A potential but less-studied pathway for chloroacetamide metabolism. |

Another theoretical NTSR mechanism involves altering the absorption or movement of the herbicide within the plant. A resistant plant might exhibit reduced uptake of the herbicide through its roots or shoots, or it may be less efficient at translocating the herbicide to the meristematic tissues where VLCFA synthesis is critical. This can also involve sequestration, where the herbicide is moved into cellular compartments like the vacuole, effectively isolating it from its target site. syngenta.ca While reduced translocation is a known resistance mechanism for systemic herbicides like glyphosate, its role in resistance to soil-applied herbicides like this compound and other VLCFA inhibitors is less clear and not as widely documented as metabolic resistance. nih.govresearchgate.net

Non-Target Site Resistance (NTSR) Mechanisms

Research on Cross-Resistance Patterns in Weed Populations

The evolution of NTSR, particularly through enhanced metabolism, frequently leads to cross-resistance, where a weed population becomes resistant to herbicides from different chemical families and with different modes of action. hracglobal.com This is because the enzymes involved, such as P450s and GSTs, can often act on a wide range of chemical substrates. frontiersin.org

Research has documented weed populations with resistance to Group 15 herbicides that also exhibit resistance to other herbicide groups. For example, some populations of rigid ryegrass (Lolium rigidum) show cross-resistance between thiocarbamates, chloroacetamides, and pyroxasulfone—all within Group 15 but from different chemical families. cambridge.org More broadly, waterhemp populations resistant to VLCFA inhibitors have been found to also be resistant to inhibitors of ACCase, ALS, HPPD, and PS II. mdpi.comcambridge.org This complex pattern of resistance severely limits chemical control options for growers.

Development of Sustainable Weed Management Practices to Mitigate Resistance

Given the challenges posed by herbicide resistance, particularly metabolism-based NTSR, sustainable weed management practices are essential to preserve the efficacy of herbicides like this compound and other Group 15 products. An integrated approach that reduces the selection pressure for resistance is critical.

Key strategies include:

Herbicide Rotation and Mixtures: Avoid the repeated use of the same herbicide or herbicides with the same mode of action. Rotating between different effective herbicide groups or using pre-mixed products or tank mixes with multiple modes of action is a cornerstone of resistance management. croplife.org.ausajs.co.za For Group 15 herbicides, this means rotating with or mixing with products from groups like 3, 5, or 14, depending on the crop and target weeds.

Use of Robust Rates: Applying herbicides at the full, recommended label rate helps control more susceptible and moderately resistant individuals, preventing them from surviving and setting seed. croplife.org.au

Cultural Practices: Integrating non-chemical control methods can significantly reduce reliance on herbicides. These practices include:

Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultivation practices, disrupting the life cycle of weeds. phytojournal.com

Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients.

Tillage: Mechanical tillage can be used to control emerged weeds and manage the weed seedbank, although its use must be balanced with soil conservation goals. awsjournal.org

Scouting and Monitoring: Regularly scouting fields helps in the early detection of resistant weed patches, allowing for targeted management before they spread. phytojournal.com Preventing resistant weeds from producing seeds is crucial to limit the proliferation of resistance genes. croplife.org.au

| Strategy | Principle | Example |

|---|---|---|

| Chemical Diversity | Reduce selection pressure from a single mode of action. | Rotating a Group 15 herbicide with a Group 5 (e.g., atrazine) or Group 14 (e.g., fomesafen) herbicide. growiwm.org |

| Cultural Control | Use non-chemical methods to suppress weeds and disrupt their life cycle. | Implementing a corn-soybean rotation with a winter cover crop. phytojournal.com |

| Mechanical Control | Physically remove or bury weed plants and seeds. | Using strategic tillage to manage a dense patch of herbicide-resistant waterhemp. awsjournal.org |

| Proactive Monitoring | Prevent the establishment and spread of resistant populations. | Scouting fields post-application to identify and remove surviving weeds before they set seed. croplife.org.au |

Future Directions and Interdisciplinary Research Opportunities

Integration of Systems Biology Approaches in Allidochlor Research

Systems biology offers a holistic framework to unravel the complex interactions between this compound and biological systems. By integrating high-throughput 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond single-endpoint analyses to a comprehensive understanding of the herbicide's mode of action, potential for resistance, and effects on non-target organisms. usda.govnih.gov

The application of these technologies can elucidate the intricate molecular functioning of weeds and other organisms exposed to this compound. nih.gov For instance, transcriptomics and metabolomics can identify the specific metabolic pathways disrupted by the herbicide, revealing previously unknown cellular targets and downstream effects. usda.gov This multi-dimensional approach is crucial for understanding complex phenomena like non-target site herbicide resistance, where multiple pathways may be involved. nih.gov Systems toxicology, a related field, uses these approaches to build biological models that can predict toxicological outcomes from chemical perturbations. nih.gov Such models could be invaluable for assessing the risks associated with this compound's environmental residues.

Table 1: Potential Applications of Systems Biology in this compound Research

| Systems Biology Approach | Description | Potential Application to this compound Research |

|---|---|---|

| Genomics | Study of the complete set of DNA (genome) of an organism. | Identifying genes associated with this compound tolerance or susceptibility in weed populations and non-target soil microorganisms. |

| Transcriptomics | Analysis of the complete set of RNA transcripts (transcriptome) produced by an organism under specific conditions. | Revealing changes in gene expression in plants and other organisms upon exposure to this compound, providing insights into stress response and detoxification pathways. usda.gov |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifying proteins that are direct targets of this compound or whose expression levels change, clarifying its mechanism of action. |

| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (metabolome). | Characterizing shifts in metabolic profiles of exposed organisms to understand the physiological impact and identify biomarkers of exposure. nih.gov |

Exploration of Novel Biocatalytic Synthesis Routes for Amide Herbicides

The chemical synthesis of amide herbicides often involves processes that are not environmentally benign. The field of biocatalysis, which uses enzymes to catalyze chemical reactions, presents a green and sustainable alternative. nih.govnih.gov Research into the biosynthesis of chiral amide herbicides like S-metolachlor has highlighted the potential for using enzymes such as amine dehydrogenases and transaminases to produce key chemical intermediates with high efficiency and stereoselectivity. nih.govresearchgate.net

Developing biocatalytic routes for this compound or structurally related amide herbicides could offer significant advantages, including milder reaction conditions, reduced waste generation, and potentially lower production costs. researchgate.net Enzyme engineering and discovery through genome mining are expanding the toolbox of biocatalysts available for synthetic chemistry. nih.govresearchgate.net Future research could focus on identifying or engineering enzymes capable of constructing the N,N-diallyl-2-chloroacetamide structure of this compound from bio-based precursors. This approach aligns with the principles of green chemistry and could lead to more sustainable manufacturing processes for a new generation of amide herbicides. nih.govresearchgate.net

Table 2: Comparison of Chemical vs. Potential Biocatalytic Synthesis for Amide Herbicides

| Aspect | Traditional Chemical Synthesis | Potential Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often relies on metal catalysts or harsh reagents. | Utilizes enzymes (e.g., transaminases, synthetases), which are biodegradable. researchgate.net |

| Reaction Conditions | May require high temperatures and pressures. | Typically occurs under mild conditions (ambient temperature and pressure, neutral pH). researchgate.net |

| Selectivity | Can produce unwanted byproducts and isomers. | Offers high regio-, stereo-, and enantioselectivity, leading to purer products. nih.gov |

| Sustainability | Often dependent on petrochemical feedstocks and generates significant waste. | Can utilize renewable feedstocks and generates less hazardous waste, enhancing environmental feasibility. nih.gov |

Research on Environmental Risk Assessment Models for Legacy Agrochemicals

Assessing the environmental risk of legacy agrochemicals like this compound is complicated by their persistence and the formation of transformation products (TPs) in the environment. frontiersin.orgresearchgate.net Current environmental fate models used in regulatory assessments often struggle to accurately predict the long-term behavior of these compounds and their degradates. researchgate.net There is a critical need to develop and refine models that can better simulate the fate of legacy pesticides from the plot to the catchment scale. frontiersin.org

Future research should focus on improving the complexity of these models to incorporate more detailed transformation schemes and account for the formation of different TPs in various environmental compartments like soil and water. researchgate.net A significant challenge is that TPs can have different mobility and toxicity profiles than the parent compound. researchgate.net For instance, studies on other chloroacetamide herbicides have shown that their neutral degradates can be widespread and exceed the concentrations of the parent compounds in aquatic systems. nih.gov Bayesian inference models offer a statistically robust approach to handle the variability and uncertainty inherent in environmental fate data, such as biodegradation half-lives. nih.gov Integrating these advanced modeling techniques with field monitoring data is essential for a more accurate and comprehensive risk assessment of this compound and other phased-out agrochemicals. alliedacademies.orgresearchgate.net

Table 3: Key Areas for Improvement in Environmental Risk Assessment Models for Legacy Herbicides

| Model Component | Current Limitation | Future Research Direction |

|---|---|---|

| Transformation Products (TPs) | Many models use simplified degradation pathways and may not simulate TP fate at all. frontiersin.orgresearchgate.net | Incorporate complex, compartment-specific transformation schemes and predict TP fate characteristics. researchgate.net |

| Spatial & Temporal Scales | Lack of models that can simulate TP fate at the larger catchment or regional scale over long time periods. frontiersin.orgresearchgate.net | Develop integrated models that link plot-scale processes to catchment-scale hydrology and substance transport. researchgate.net |

| Data Uncertainty | High variability in experimental data (e.g., half-lives) makes parameterization difficult. nih.gov | Apply statistical approaches like Bayesian inference to characterize data distributions and quantify uncertainty transparently. nih.gov |

| Exposure Assessment | Models used for registration may not reflect real-world, long-term exposure scenarios. alliedacademies.org | Validate and calibrate models with long-term environmental monitoring data for both parent compounds and TPs. researchgate.net |

Gaps and Emerging Areas in this compound Academic Inquiry

Despite its history, significant gaps remain in the scientific understanding of this compound. Much of the existing data predates modern analytical and toxicological methods, leaving considerable uncertainty about its long-term environmental and ecological impact. A primary gap is the lack of comprehensive data on its degradation products; these compounds may be more persistent or toxic than this compound itself, representing a hidden environmental risk. nih.gov

An emerging area of inquiry is the application of modern toxicological methods to re-evaluate legacy chemicals. This includes using in vitro assays and systems biology approaches to understand its effects at a molecular level, which could reveal mechanisms of toxicity not captured by older, whole-organism studies. nih.gov Furthermore, with the increasing problem of weed resistance to newer herbicides, there is renewed interest in understanding the modes of action of older chemical classes. nih.govsciencedaily.com Research into this compound's mechanism—inhibition of very-long-chain fatty acid synthesis—could provide insights for designing new herbicides or overcoming resistance. researchgate.net Finally, investigating the potential for bioremediation of this compound-contaminated sites using specifically adapted microorganisms represents a promising avenue for mitigating the environmental legacy of this and other chloroacetamide herbicides.

Table 4: Summary of Research Gaps and Emerging Opportunities for this compound

| Category | Identified Gap | Emerging Research Opportunity |

|---|---|---|

| Environmental Fate | Limited information on the identity, fate, and toxicity of its transformation products in soil and water. nih.gov | Conduct comprehensive studies to identify degradates and use advanced models to predict their long-term environmental behavior and risk. |

| Toxicology | Absence of modern toxicological data, including 'omics' and mechanistic studies. nih.gov | Apply systems biology and in vitro assays to re-evaluate toxicity, identify molecular targets, and develop biomarkers of exposure. |

| Mechanism of Action | While the general mechanism is known, detailed understanding at the molecular level is lacking compared to modern herbicides. | Utilize molecular docking and protein crystallography to study the interaction of this compound with its target enzymes, aiding in the design of new inhibitors. |

| Bioremediation | Few studies on microbial degradation pathways specific to this compound. | Isolate and characterize microorganisms capable of degrading this compound and its byproducts for potential use in cleaning up contaminated sites. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.